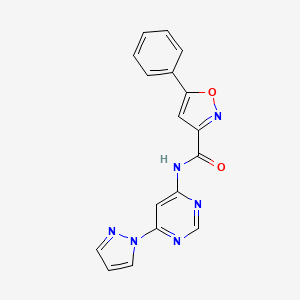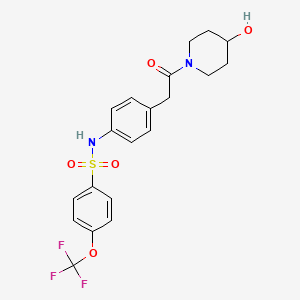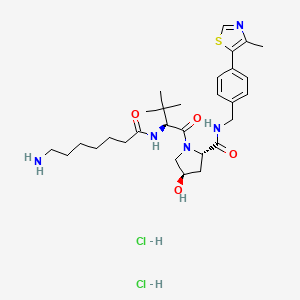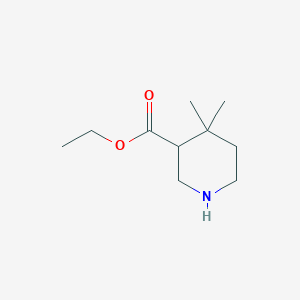![molecular formula C17H14N2O3S B2877292 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide CAS No. 922065-84-7](/img/structure/B2877292.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a benzo[d][1,3]dioxol-5-yl moiety, which is a common structure in many organic compounds . It also contains a 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl moiety, which is less common and might confer unique properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d][1,3]dioxol-5-yl and 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl moieties would likely influence its overall shape and properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The cyano group (-CN) and the thiophene ring might be reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyano group might increase its polarity, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Derivatives
The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives involves complex reactions, including the formation of cyclopenta[b]thiophene derivatives through reactions with ethyl cyanoacetate or malononitrile. These derivatives are directed toward synthesizing various heterocyclic compounds, demonstrating the versatility and potential for generating diverse molecular structures with potential biological applications. The antitumor activity of these compounds was investigated, showing promising inhibitory effects on different cell lines, highlighting their potential in cancer research (Albratty, El-Sharkawy, & Alam, 2017).
Cascade Reactions for Heterocyclic Syntheses
Thiourea-acetamides serve as starting materials for various heterocyclic syntheses in one-pot cascade reactions, showcasing excellent atom economy. These reactions produce a range of heterocycles, including imidazo[1,2-c]pyrimidines, indicating the compound's utility in synthesizing important heterocyclic structures with potential for further chemical and biological exploration (Schmeyers & Kaupp, 2002).
Antitumor Activity of Benzothiazole Derivatives
A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, utilizing the 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group, were synthesized and screened for antitumor activity. These derivatives were evaluated in vitro against a range of human tumor cell lines, showcasing the role of such compounds in developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Silylation and Heterocyclic Structures
The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds and their hydrolyzed products, demonstrating the compound's utility in synthesizing and modifying heterocyclic structures with potential applications in material science and chemistry (Lazareva et al., 2017).
Antibacterial Agents from Heterocyclic Derivatives
The synthesis of acetamide derivatives with antibacterial activity showcases the compound's potential in developing new antimicrobial agents. These derivatives, starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, exhibit significant antibacterial activity, highlighting the importance of such compounds in addressing antibiotic resistance and developing new therapeutic agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c18-8-12-11-2-1-3-15(11)23-17(12)19-16(20)7-10-4-5-13-14(6-10)22-9-21-13/h4-6H,1-3,7,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTHGZHGJHWDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2877211.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2877216.png)
![2-Ethyl-5-(pyrrolidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877217.png)
![1-(4-Phenylpiperazino)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2877219.png)


![5-Fluoro-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2877222.png)



![5-Fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B2877227.png)
![(E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate](/img/structure/B2877228.png)

![(E)-5'-((2-hydroxybenzylidene)amino)-[2,2':3',2''-terfuran]-4'-carbonitrile](/img/structure/B2877232.png)